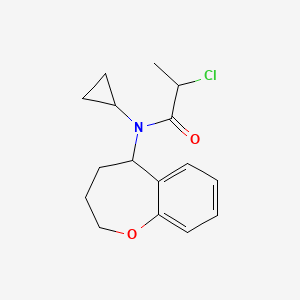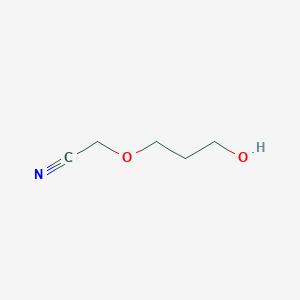
N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the early 1990s and has since been investigated for its therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Pyrimidine Derivatives : N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide and related compounds have been synthesized for various purposes. For instance, studies have focused on synthesizing pyrimidine linked pyrazole heterocyclics, demonstrating their potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).
Structural and Spectroscopic Analysis : Extensive spectroscopic and molecular structure investigations have been conducted on derivatives of this compound. These studies include elemental analysis, FTIR, NMR, and UV-Vis spectroscopy, contributing to a deeper understanding of the compound's properties (Mansour & Ghani, 2013).
Applications in Synthesis and Reactivity
Peptide and Peptidomimic Synthesis : The compound has been used in the synthesis of novel β-amino acids, which are valuable in peptide and peptidomimic synthesis. This showcases its utility as a building block in complex organic synthesis (Bovy & Rico, 1993).
Antioxidant Properties : Research has also explored the antioxidant properties of pyridinol derivatives, where compounds related to this compound have been synthesized and evaluated for their effectiveness in inhibiting oxidative processes (Wijtmans et al., 2004).
Molecular Interactions and Complex Formation
Molecular and Crystal Structure Studies : Investigations into the molecular and crystal structures of related compounds have been conducted, providing insights into their chemical behavior, such as interactions with amines and formation of different structures under varying conditions (Buzykin et al., 2002).
Complex Formation with Metal Ions : The compound has been studied for its ability to form complexes with metal ions, which is significant for understanding its potential applications in agriculture and other fields. This research often involves examining how these pyrimidine bases bond to metal ions (Dixon & Wells, 1986).
Propiedades
IUPAC Name |
(E)-N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-8-11(2)16-14(15-10)17-13(19)9-12(3)18-6-4-5-7-18/h8-9H,4-7H2,1-3H3,(H,15,16,17,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSMBTWBRBLTL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C=C(C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=O)/C=C(\C)/N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)
![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)




![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2423969.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2423970.png)

![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)
![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)


